1,2-Benzenediboronic Acid Bis(pinacol) Ester

Catalog No.
S3317109
CAS No.
269410-07-3
M.F
C18H28B2O4
M. Wt
330 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzenediboronic Acid Bis(pinacol) Ester

CAS Number

269410-07-3

Product Name

1,2-Benzenediboronic Acid Bis(pinacol) Ester

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane

Molecular Formula

C18H28B2O4

Molecular Weight

330 g/mol

InChI

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3

InChI Key

VCTMQXIOUDZIGS-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2B3OC(C(O3)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2B3OC(C(O3)(C)C)(C)C

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 1,2-Benzenediboronic Acid Bis(pinacol) Ester is in Suzuki-Miyaura coupling reactions []. This powerful palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic electrophiles. 1,2-Benzenediboronic Acid Bis(pinacol) Ester serves as a versatile building block in these reactions due to the presence of two boronate ester groups positioned at the 1,2-positions of the benzene ring. This allows for the introduction of two aryl or vinyl groups onto a target molecule in a single step []. The pinacol ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) on the boron atoms enhance the reactivity and stability of the molecule compared to free boronic acids [].

Here's an example of how 1,2-Benzenediboronic Acid Bis(pinacol) Ester can be used in a Suzuki-Miyaura coupling reaction:

  • Coupling 1,2-Benzenediboronic Acid Bis(pinacol) Ester with a dibromoethane molecule would result in the formation of a molecule with two phenyl groups attached at the 1,2-positions of an ethane chain [].

Organic Material Synthesis

,2-Benzenediboronic Acid Bis(pinacol) Ester is also employed in the synthesis of various organic materials with specific properties. These materials can include:

  • Conjugated polymers: The presence of the rigid benzene core and the electron-withdrawing boronate groups can influence the electronic properties of conjugated polymers, making them useful in applications like organic electronics.
  • Organic frameworks (MOFs): The diboronic acid functionality can act as a versatile building block for the construction of MOFs with well-defined pores. These MOFs can find applications in gas storage, separation, and catalysis.

Dates

Modify: 2023-08-19

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